Lipophilicity (LogP) Differentiates (5-Isopropylpyrimidin-2-yl)methanamine from Its Amino-Only Analog
The presence of a methanamine group in the target compound confers a higher calculated partition coefficient (LogP) compared to the simpler amine analog, 5-Isopropyl-2-pyrimidinamine. This difference in lipophilicity, quantified below, is critical for predicting membrane permeability and solubility in biological assay conditions .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.7651 |
| Comparator Or Baseline | 5-Isopropyl-2-pyrimidinamine (CAS 98432-17-8); LogP not directly available from this source but structurally implies lower lipophilicity due to lack of methanamine group. |
| Quantified Difference | Not calculated; qualitative comparison of molecular structure. |
| Conditions | Computational prediction (software not specified) . |
Why This Matters
This LogP value provides a critical benchmark for designing analogs with optimal pharmacokinetic properties, allowing researchers to select the building block with the precise lipophilicity required for their target scaffold.
